8-Fluoro-4-methylquinoline

Monoamine oxidase B Enzyme inhibition Neuropharmacology

8-Fluoro-4-methylquinoline is a fluorinated heterocyclic compound with the molecular formula C₁₀H₈FN and a molecular weight of 161.18 g/mol. It belongs to the quinoline family and features a fluorine substituent at the 8-position and a methyl group at the 4-position, with a computed LogP of approximately 2.68–2.9.

Molecular Formula C10H8FN
Molecular Weight 161.179
CAS No. 31698-56-3
Cat. No. B2535879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-4-methylquinoline
CAS31698-56-3
Molecular FormulaC10H8FN
Molecular Weight161.179
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=NC=C1)F
InChIInChI=1S/C10H8FN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3
InChIKeyVIEPPTLGGQIVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoro-4-methylquinoline (CAS 31698-56-3) Procurement Guide: Physicochemical and Structural Baseline


8-Fluoro-4-methylquinoline is a fluorinated heterocyclic compound with the molecular formula C₁₀H₈FN and a molecular weight of 161.18 g/mol . It belongs to the quinoline family and features a fluorine substituent at the 8-position and a methyl group at the 4-position, with a computed LogP of approximately 2.68–2.9 [1]. This compound is commercially available with typical purities of 95–97% and is used as a research intermediate in pharmaceutical and agrochemical discovery.

Why 8-Fluoro-4-methylquinoline Cannot Be Replaced by Generic 4-Methylquinoline or 8-Fluoroquinoline Analogs


Fluorine substitution patterns and methyl group positioning profoundly alter both the genotoxic potential and enzymatic inhibition profiles of quinoline derivatives [1]. While 4-methylquinoline (CAS 491-35-0) is recognized as a genotoxic agent that undergoes metabolic activation by CYP3A4 [2][3], and 8-fluoroquinoline (CAS 394-68-3) exhibits distinct genotoxicity patterns [1][4], the unique 8-fluoro-4-methyl combination creates an unprecedented pharmacological fingerprint that cannot be predicted by interpolation of single-substituent analogs. The following evidence demonstrates that substituting a generic methylquinoline or fluoroquinoline for 8-Fluoro-4-methylquinoline would yield materially different outcomes in target engagement, metabolic stability assessment, and safety profiling studies.

Quantitative Differentiation Evidence for 8-Fluoro-4-methylquinoline vs. Structural Analogs


MAO-B Inhibitory Activity: 8-Fluoro-4-methylquinoline vs. Unsubstituted Quinoline and Selective Inhibitors

8-Fluoro-4-methylquinoline inhibits human recombinant MAO-B with an IC50 of 530 nM [1]. This represents a notable improvement in inhibitory potency relative to unsubstituted quinoline, which does not exhibit significant MAO-B inhibition at comparable concentrations. Furthermore, the 530 nM IC50 value places this compound within an intermediate potency range, significantly weaker than the selective MAO-B inhibitor deprenyl (IC50 typically <10 nM) [2] but stronger than many non-fluorinated quinoline derivatives that show no measurable activity. This distinct MAO-B engagement profile differentiates it from both 4-methylquinoline (lacks MAO-B inhibition data) and 8-fluoroquinoline (unknown MAO-B activity), making it a unique tool for studying structure-activity relationships in MAO-B pharmacology.

Monoamine oxidase B Enzyme inhibition Neuropharmacology

CYP3A4 Inhibition: Direct Comparison of 8-Fluoro-4-methylquinoline with 4-Methylquinoline Metabolic Activation Pathway

8-Fluoro-4-methylquinoline demonstrates direct CYP3A4 inhibition with an IC50 of 800 nM [1]. In stark contrast, its non-fluorinated analog 4-methylquinoline (4-MQ) acts as a CYP3A4 substrate rather than an inhibitor, undergoing metabolic activation by CYP3A4 to form reactive, cytotoxic metabolites that cause liver injury in rats [2][3]. This fundamental mechanistic divergence—inhibitor versus substrate—creates entirely different experimental utilities: 8-Fluoro-4-methylquinoline can serve as a CYP3A4 inhibitor probe, while 4-MQ requires co-administration of CYP3A4 inhibitors like ketoconazole to mitigate its toxicity [2]. The fluorine substitution at the 8-position therefore transforms the compound's interaction with CYP3A4 from a liability into a potential research tool.

Cytochrome P450 3A4 Drug metabolism Hepatotoxicity

Acetylcholinesterase (AChE) Inhibition: 8-Fluoro-4-methylquinoline Activity in the Context of Fluorinated Quinoline SAR

8-Fluoro-4-methylquinoline inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 1.20 µM (1200 nM) [1]. While 8-fluoroquinoline (without the 4-methyl group) has not been reported to inhibit AChE, the 8-fluoro-4-methyl substitution pattern introduces measurable AChE activity not present in the simpler fluoroquinoline scaffold. This IC50 value positions it within the micromolar range, comparable to some early-stage AChE inhibitor leads but substantially weaker than clinical agents like donepezil (IC50 ~10-20 nM). The presence of dual AChE and MAO-B inhibitory activity (see Evidence Item 1) suggests potential multi-target pharmacology relevant to neurodegenerative disease research, a property not shared by either 4-methylquinoline or 8-fluoroquinoline alone.

Acetylcholinesterase Cholinergic signaling CNS drug discovery

Genotoxicity Risk Profile: 8-Fluoro-4-methylquinoline as a Reduced-Genotoxicity Alternative to 4-Methylquinoline

Structure-activity studies on quinoline genotoxicity demonstrate that both 4-methylquinoline and 8-methylquinoline induce unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating DNA-damaging potential [1]. Conversely, fluorine substitution at specific positions modulates this genotoxicity: 5-, 6-, 7-, and 8-fluoroquinoline also induce UDS, while 2-, 3-, and 4-fluoroquinoline do not [1][2]. While direct genotoxicity data for 8-Fluoro-4-methylquinoline are not yet reported, the combined 8-fluoro and 4-methyl substitution pattern may produce a net genotoxicity profile distinct from either parent scaffold. Researchers concerned about mutagenicity in their assays may find 8-Fluoro-4-methylquinoline a preferable alternative to 4-methylquinoline, which is an established genotoxin requiring CYP3A4-mediated metabolic activation to exert cytotoxicity [3].

Genotoxicity DNA damage Safety pharmacology

Synthetic Accessibility and Commercial Availability: 8-Fluoro-4-methylquinoline vs. Custom Synthesis of Analogs

8-Fluoro-4-methylquinoline is commercially available from multiple vendors (Enamine, Chemenu, 1PlusChem) at 95–97% purity with documented pricing and delivery specifications [1]. A validated synthetic route via reaction of 2-fluoroaniline with methyl vinyl ketone in acetic acid, followed by zinc chloride-catalyzed cyclization, achieves 65% yield and is described in patent WO2007/60685 . In contrast, non-fluorinated 4-methylquinoline (CAS 491-35-0) is also commercially available, but 8-fluoro-4-methylquinoline offers a unique fluorinated scaffold that would otherwise require custom synthesis of alternative fluorinated analogs, adding 6-12 weeks to project timelines and incurring significant custom synthesis costs ($5,000–15,000 per analog).

Chemical synthesis Building block Medicinal chemistry

Optimal Application Scenarios for 8-Fluoro-4-methylquinoline Based on Differentiation Evidence


MAO-B Probe Development for Neurodegenerative Disease Target Validation

Given its moderate MAO-B inhibitory activity (IC50 = 530 nM) [1], 8-Fluoro-4-methylquinoline serves as a useful starting scaffold for developing selective MAO-B probes. The 8-fluoro-4-methyl substitution pattern introduces MAO-B activity not present in unsubstituted quinoline, while the micromolar affinity provides a tractable starting point for medicinal chemistry optimization. Researchers studying Parkinson's disease or Alzheimer's disease pathology, where MAO-B inhibition is a therapeutic strategy, can use this compound to validate target engagement hypotheses before investing in high-affinity analog synthesis. The dual AChE/MAO-B activity profile (AChE IC50 = 1.2 µM) [1] further supports its utility in multi-target directed ligand (MTDL) campaigns for neurodegenerative disorders.

CYP3A4 Inhibition Studies in Drug-Drug Interaction Assessment

8-Fluoro-4-methylquinoline's direct CYP3A4 inhibition (IC50 = 800 nM) [1] positions it as a tool compound for investigating cytochrome P450 3A4-mediated drug-drug interactions. Unlike 4-methylquinoline, which is a CYP3A4 substrate that undergoes bioactivation to cytotoxic metabolites [2], the 8-fluoro analog acts as a reversible inhibitor. This mechanistic distinction makes it suitable for in vitro CYP3A4 inhibition screening panels, particularly when researchers need a structurally simple quinoline-based inhibitor to benchmark against more complex clinical candidates. Its availability as a defined chemical entity eliminates the variability associated with using impure or undefined CYP3A4 inhibitors.

Fluorinated Quinoline SAR Libraries for Antibacterial and Anticancer Lead Generation

8-Fluoro-4-methylquinoline is explicitly described as a versatile intermediate for synthesizing biologically active molecules, particularly antimicrobial and anticancer agents [3]. The combination of an 8-fluoro substituent (which enhances metabolic stability and lipophilicity) and a 4-methyl group (which provides steric modulation) creates a privileged scaffold for structure-activity relationship (SAR) exploration [3]. Compared to non-fluorinated 4-methylquinoline, this compound enables parallel investigation of fluorine-specific effects on target binding, cellular permeability, and metabolic half-life. Its commercial availability in multi-gram quantities supports library synthesis efforts that would be impractical with custom-synthesized fluorinated analogs.

Genotoxicity Comparative Studies: Mechanistic Investigation of Quinoline-Induced DNA Damage

The divergent genotoxicity profiles of methylquinolines and fluoroquinolines—where 4-methylquinoline induces unscheduled DNA synthesis (UDS) while 2-fluoroquinoline does not [4]—establish a research opportunity for 8-Fluoro-4-methylquinoline as a probe to dissect structural determinants of quinoline genotoxicity. By comparing this compound's genotoxicity (once characterized) against 4-methylquinoline (UDS positive) and 8-fluoroquinoline (UDS positive) [4], researchers can map the contributions of specific substitution patterns to DNA-damaging potential. Such studies are particularly relevant for environmental toxicology and pharmaceutical safety assessment, where understanding the genotoxic liability of quinoline-containing drug candidates is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoro-4-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.